Acide 3-nitro-4-propoxybenzoïque

Vue d'ensemble

Description

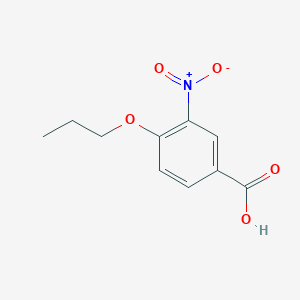

3-Nitro-4-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO5. It is an aromatic compound characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzoic acid core. This compound is typically used in various chemical reactions and research applications due to its unique structural properties.

Applications De Recherche Scientifique

3-Nitro-4-propoxybenzoic acid has several applications in scientific research:

Mécanisme D'action

Benzoic Acid Derivatives

“3-Nitro-4-propoxybenzoic acid” is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. Benzoic acid and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . They can interact with a variety of biological targets, such as enzymes and cell membrane components, leading to changes in cellular processes .

Nitroaromatic Compounds

The nitro group in “3-Nitro-4-propoxybenzoic acid” is a feature of nitroaromatic compounds. Nitroaromatic compounds are often biologically active and can undergo enzymatic reduction to form reactive species that can modify cellular components .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .

Environmental Factors

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of a compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Nitro-4-propoxybenzoic acid can be synthesized through several methods:

Nitration of 4-propoxybenzoic acid:

Esterification followed by nitration: Another method involves the esterification of 4-hydroxybenzoic acid to form 4-propoxybenzoic acid, followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of 3-nitro-4-propoxybenzoic acid generally follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitro-4-propoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).

Major Products Formed

Reduction: 3-Amino-4-propoxybenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Nitrobenzoic acid: Lacks the propoxy group, making it less hydrophobic and potentially less reactive in certain chemical reactions.

4-Nitrobenzoic acid: The nitro group is in the para position, which affects its reactivity and the types of reactions it undergoes.

2-Nitrobenzoic acid: The nitro group is in the ortho position, leading to different steric and electronic effects compared to 3-nitro-4-propoxybenzoic acid.

Uniqueness

3-Nitro-4-propoxybenzoic acid is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical and physical properties. The propoxy group increases the compound’s hydrophobicity and can influence its solubility and reactivity in organic solvents .

Activité Biologique

3-Nitro-4-propoxybenzoic acid (CAS No. 35288-44-9) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 225.20 g/mol

- CAS Number : 35288-44-9

The compound features a nitro group and a propoxy substituent on a benzoic acid backbone, which may influence its biological interactions and solubility characteristics.

1. Anti-inflammatory Properties

Research indicates that compounds similar to 3-nitro-4-propoxybenzoic acid exhibit anti-inflammatory effects. For instance, the presence of the nitro group is associated with enhanced nitric oxide (NO) release, which can modulate inflammatory responses. A study demonstrated that nitro-substituted benzoic acids could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

2. Analgesic Effects

The analgesic properties of related compounds have been documented, suggesting that 3-nitro-4-propoxybenzoic acid may also possess pain-relieving effects. The mechanism is thought to involve the modulation of pain pathways through nitric oxide signaling, which can affect pain perception at the central nervous system level .

3. Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems. Antioxidants are crucial in protecting cells from damage caused by free radicals, and compounds with similar structures have shown promise in this regard .

The biological activity of 3-nitro-4-propoxybenzoic acid can be attributed to several mechanisms:

- Nitric Oxide Release : The nitro group facilitates the release of nitric oxide, which plays a significant role in various physiological processes, including vasodilation and neurotransmission.

- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), thus reducing prostaglandin synthesis involved in inflammation and pain .

- Cellular Signaling Modulation : The compound could influence cell signaling pathways related to inflammation and apoptosis through its interaction with cellular receptors.

Case Studies and Research Findings

Several studies have investigated the biological activities of nitro-substituted benzoic acids:

Propriétés

IUPAC Name |

3-nitro-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKACWRJUOBYVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615794 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35288-44-9 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.